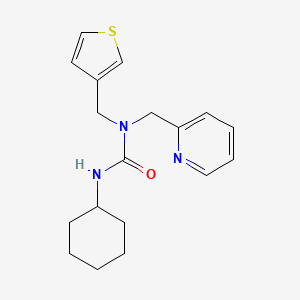
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” is a synthetic organic compound that features a cyclohexyl group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” typically involves the following steps:
Formation of the Urea Backbone: The urea backbone can be synthesized by reacting an isocyanate with an amine under mild conditions.
Attachment of Functional Groups: The cyclohexyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl groups can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” can undergo various chemical reactions, including:
Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-2-ylmethyl group can be reduced to form piperidine derivatives.
Substitution: The cyclohexyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group.
3-Cyclohexyl-1-(thiophen-3-ylmethyl)urea: Lacks the pyridin-2-ylmethyl group.
1-(Pyridin-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the cyclohexyl group.
Uniqueness
The presence of all three functional groups (cyclohexyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl) in “3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea” provides a unique combination of properties that can be exploited for specific applications, making it distinct from its similar counterparts.
Propriétés
IUPAC Name |
3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(20-16-6-2-1-3-7-16)21(12-15-9-11-23-14-15)13-17-8-4-5-10-19-17/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMKRFDFVAVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
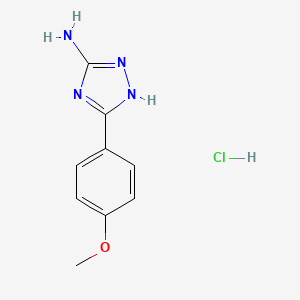
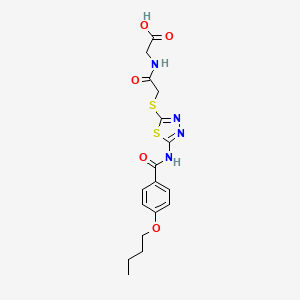
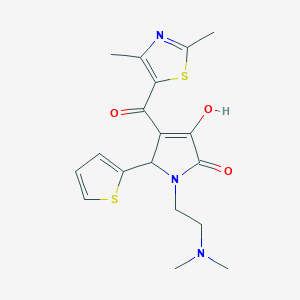
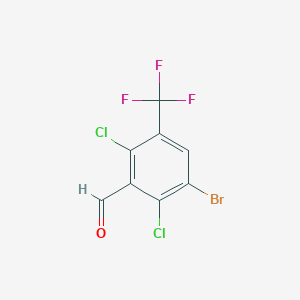
![2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2868033.png)
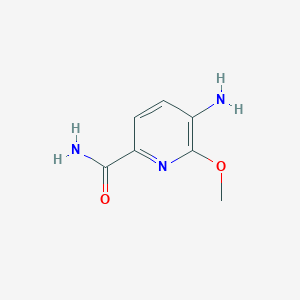
![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)
![3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2868040.png)
![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868041.png)
![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)
![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)
